

# "analytical methods for quantifying 6-Hydroxy-5-nitronicotinitrile"

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## Compound of Interest

Compound Name: 6-Hydroxy-5-nitronicotinitrile

CAS No.: 320405-84-3

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An Application Note on the Quantitative Analysis of **6-Hydroxy-5-nitronicotinitrile** by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

## Abstract

This application note presents a robust and validated analytical method for the quantitative determination of **6-Hydroxy-5-nitronicotinitrile**, a key intermediate in various synthetic chemistry and drug discovery pipelines.[1] Due to its specific chemical structure, featuring a polar hydroxyl group and a UV-active nitro-aromatic system, a precise and reliable quantification method is essential for quality control, reaction monitoring, and stability studies. The method detailed herein utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis detection, a technique renowned for its high resolution, sensitivity, and reproducibility.[2] This protocol is designed to be directly implemented by researchers and quality control analysts, providing a self-validating system compliant with standard pharmaceutical industry practices. All procedural steps, from sample preparation to data analysis, are described in detail, alongside the scientific rationale for key methodological choices.

## Introduction and Scientific Rationale

**6-Hydroxy-5-nitronicotinonitrile** is a substituted pyridine derivative whose utility in medicinal chemistry and materials science is of growing interest.[1] Accurate quantification is paramount for ensuring the purity of starting materials, optimizing reaction yields, and assessing the stability of the compound in various matrices.

Method Selection Justification:

The molecular structure of **6-Hydroxy-5-nitronicotinonitrile** is ideally suited for RP-HPLC with UV detection for several reasons:

- **Chromophore Presence:** The conjugated  $\pi$ -electron system of the pyridine ring, combined with the nitro (-NO<sub>2</sub>) and nitrile (-CN) groups, acts as a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry.[3]
- **Polarity:** The presence of the hydroxyl (-OH) and nitro (-NO<sub>2</sub>) groups imparts significant polarity to the molecule, making it an excellent candidate for retention and separation on a non-polar stationary phase, such as C18, which is characteristic of reversed-phase chromatography.[4]
- **Solubility:** The compound is expected to be soluble in common HPLC mobile phase constituents like methanol or acetonitrile, ensuring compatibility with the analytical system.

This method is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[5][6]

## Principle of the Method: Reversed-Phase HPLC

Reversed-phase chromatography separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., octadecyl-silica or C18) is used with a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol). In this system, **6-Hydroxy-5-nitronicotinonitrile** will interact with the C18 stationary phase. By carefully controlling the composition of the mobile phase, the analyte can be eluted from the column as a sharp, symmetrical peak. The use of an acidic modifier (e.g., formic acid or phosphoric acid) in the mobile phase is critical to suppress the ionization of the phenolic

hydroxyl group, thereby ensuring a single, well-defined retention time and improving peak shape.

The eluting compound then passes through a UV-Vis detector set to a wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for the analyte, generating a signal that is directly proportional to its concentration.

## Experimental Protocol

### Materials and Reagents

- Analyte: **6-Hydroxy-5-nitronicotinonitrile** reference standard (Purity  $\geq$  98%)
- Solvents:
  - Acetonitrile (HPLC Gradient Grade)
  - Methanol (HPLC Grade)
  - Water (HPLC/Type I Ultrapure)
- Reagents:
  - Formic Acid ( $\geq$  99% purity) or Phosphoric Acid (ACS Grade)
- Equipment:
  - HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
  - Analytical Balance (4-decimal place)
  - Volumetric flasks (Class A)
  - Pipettes (Calibrated)
  - Syringe filters (0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$ , PTFE or Nylon, depending on solvent compatibility)
  - Ultrasonic bath

## Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

Parameter	Condition	Rationale
HPLC Column	C18, 4.6 x 150 mm, 5 µm particle size	Standard column providing excellent resolution and efficiency for polar aromatic compounds.
Mobile Phase A	0.1% Formic Acid in Water	The aqueous component of the mobile phase. Formic acid controls the pH to suppress analyte ionization, leading to better peak shape and stable retention.[7]
Mobile Phase B	Acetonitrile	The organic modifier used to elute the analyte from the non-polar stationary phase.
Elution Mode	Isocratic: 70% Mobile Phase A / 30% Mobile Phase B	A simple isocratic method is often sufficient for quantifying a single analyte in a relatively clean matrix, offering robustness and faster run times.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temperature	30 °C	Maintaining a constant column temperature ensures reproducible retention times and reduces viscosity fluctuations in the mobile phase.

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Injection Volume	10 $\mu$ L	A typical injection volume that balances sensitivity with the risk of column overloading.
UV Detection	275 nm (or $\lambda_{\text{max}}$ determined by DAD scan)	The nitro-aromatic structure is expected to have strong absorbance in this region. A DAD should be used initially to determine the optimal wavelength.
Run Time	10 minutes	Sufficient time to allow for the elution of the analyte and any potential early-eluting impurities, followed by column re-equilibration.

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## Preparation of Solutions

Standard Stock Solution (100  $\mu$ g/mL):

- Accurately weigh approximately 10.0 mg of the **6-Hydroxy-5-nitronicotinonitrile** reference standard.
- Transfer the standard into a 100 mL Class A volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution.
- Allow the solution to return to room temperature.
- Dilute to the mark with methanol and mix thoroughly. This solution should be stored in the dark at 2-8  $^{\circ}$ C.

Calibration Curve Standards (e.g., 1, 5, 10, 25, 50  $\mu$ g/mL):

- Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution into volumetric flasks using the mobile phase as the diluent.

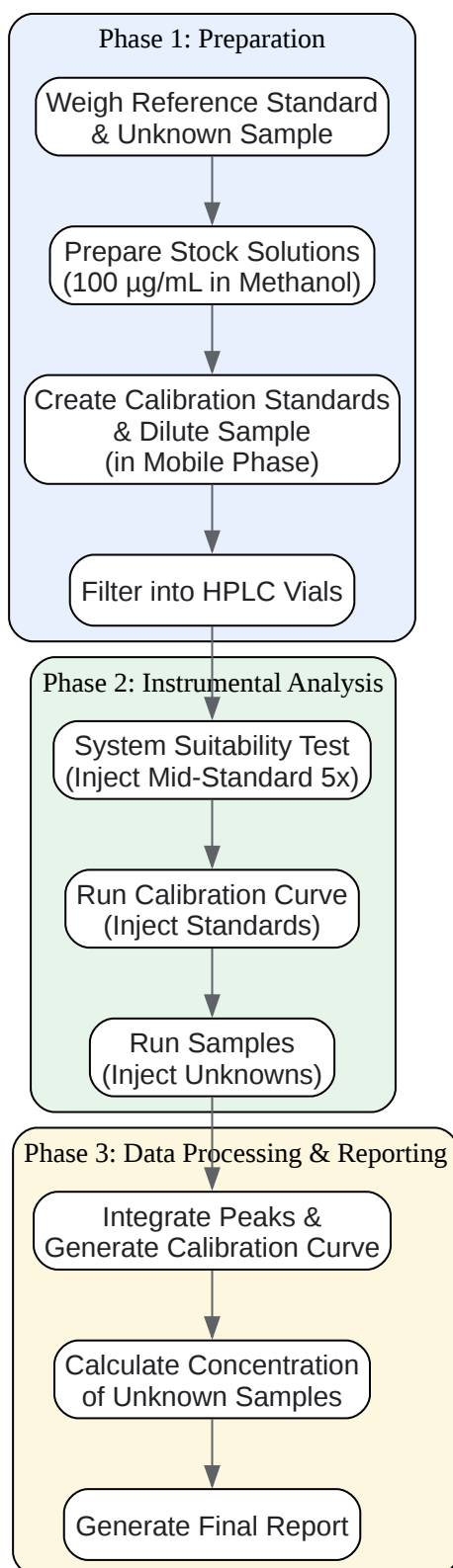
- For example, to prepare a 10 µg/mL standard, pipette 1.0 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase (70:30 Water:ACN with 0.1% Formic Acid).

#### Sample Preparation:

- Accurately weigh an amount of the sample expected to contain approximately 10.0 mg of the analyte.
- Follow the same procedure as for the Standard Stock Solution (steps 2-5) to create a sample stock solution.
- Perform a final dilution of the sample stock solution with the mobile phase to bring the theoretical concentration into the midrange of the calibration curve (e.g., 25 µg/mL).
- Before injection, filter the final diluted sample solution through a 0.22 µm syringe filter into an HPLC vial. Discard the first few drops of the filtrate.[8]

## Analytical Workflow and System Validation

The entire process, from sample preparation to final report generation, follows a structured and logical path to ensure data integrity.



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Caption: Overall workflow for the quantification of **6-Hydroxy-5-nitronicotinonitrile**.

## System Suitability Test (SST)

Before commencing any analysis, the performance of the chromatographic system must be verified. This is a core component of a self-validating protocol.

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Make five replicate injections of a mid-level calibration standard (e.g., 10 µg/mL).
- The system is deemed suitable for analysis if the acceptance criteria in the table below are met.

SST Parameter	Acceptance Criteria	Purpose
Tailing Factor (T)	$0.8 \leq T \leq 1.5$	Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N)	> 2000	Indicates the efficiency and separation power of the column.
%RSD of Peak Area	$\leq 2.0\%$	Demonstrates the precision of the autosampler and detector response.
%RSD of Retention Time	$\leq 1.0\%$	Confirms the stability and precision of the pump and mobile phase delivery.

## Method Validation Summary

This method should be fully validated according to ICH Q2(R2) guidelines before routine use. [5][9] The table below summarizes the key validation parameters and typical expected results for this type of analysis.

Validation Parameter	Description	Typical Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be present.	Peak for the analyte is pure (confirmed by DAD) and well-resolved from placebo and impurities.
Linearity	The ability to elicit test results that are directly proportional to the concentration of the analyte.	Correlation coefficient ( $r^2$ ) $\geq$ 0.999 over the range of 1-50 $\mu\text{g/mL}$ .
Accuracy (Recovery)	The closeness of the test results obtained by the method to the true value.	98.0% - 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120% of target).
Precision (Repeatability)	The precision under the same operating conditions over a short interval of time (%RSD).	%RSD $\leq$ 2.0% for six replicate sample preparations.
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.	Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision.	Signal-to-Noise ratio of 10:1; %RSD $\leq$ 10%.

## Data Analysis and Quantification

- Calibration Curve: Plot the peak area (y-axis) obtained from the injection of each calibration standard versus its known concentration (x-axis). Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $r^2$ ).

- Quantification of Unknowns: The concentration of **6-Hydroxy-5-nitronicotinonitrile** in the prepared sample solution can be calculated using the regression equation:

$$\text{Concentration } (\mu\text{g/mL}) = (\text{Peak Area of Sample} - \text{y-intercept}) / \text{slope}$$

- Final Concentration: Adjust the calculated concentration for the dilution factors used during sample preparation to determine the final concentration in the original, undiluted sample.

## Confirmatory Analysis by LC-MS

For applications requiring unambiguous identification, such as impurity profiling or analysis in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.<sup>[10]</sup> The HPLC method described above can be directly coupled to a mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended, as the acidic proton of the hydroxyl group can be easily lost to form the  $[\text{M}-\text{H}]^-$  ion.
- Expected Mass: The molecular formula is  $\text{C}_6\text{H}_4\text{N}_2\text{O}_5$ , with a molecular weight of 184.11 g/mol.<sup>[11]</sup> The primary ion to monitor in negative mode would be at  $m/z$  183.0.
- Benefit: MS detection provides an orthogonal detection mechanism based on mass-to-charge ratio, offering significantly higher specificity and sensitivity than UV detection alone.<sup>[12]</sup>

## Conclusion

The Reversed-Phase HPLC method detailed in this application note provides a reliable, robust, and precise system for the routine quantification of **6-Hydroxy-5-nitronicotinonitrile**. The protocol is straightforward, utilizes common laboratory equipment and reagents, and incorporates self-validating system suitability checks to ensure data integrity. This method is well-suited for quality control laboratories and research environments where accurate determination of this compound is required.

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